molecular formula C21H19F2NO4S B11396386 N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11396386
M. Wt: 419.4 g/mol
InChI Key: UMEMFWDNPKOPFB-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran core, fluorinated benzyl groups, and a dioxidotetrahydrothiophenyl moiety.

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide involves multiple steps, including the formation of the benzofuran core, introduction of fluorinated benzyl groups, and incorporation of the dioxidotetrahydrothiophenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the dioxidotetrahydrothiophenyl moiety allows for oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, leading to the formation of alcohols.

    Substitution: The fluorinated benzyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a potential candidate for drug discovery.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorinated benzyl groups and the benzofuran core may allow the compound to bind to proteins or enzymes, modulating their activity. Pathways involved in its mechanism of action could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar compounds to N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide include:

Properties

Molecular Formula

C21H19F2NO4S

Molecular Weight

419.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5-fluoro-N-[(3-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H19F2NO4S/c1-13-18-10-16(23)5-6-19(18)28-20(13)21(25)24(17-7-8-29(26,27)12-17)11-14-3-2-4-15(22)9-14/h2-6,9-10,17H,7-8,11-12H2,1H3

InChI Key

UMEMFWDNPKOPFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3=CC(=CC=C3)F)C4CCS(=O)(=O)C4

Origin of Product

United States

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